tert-Butyl ethyl carbonate
CAS No.: 27945-07-9
Cat. No.: VC6710307
Molecular Formula: C7H14O3
Molecular Weight: 146.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27945-07-9 |
|---|---|
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.186 |
| IUPAC Name | tert-butyl ethyl carbonate |
| Standard InChI | InChI=1S/C7H14O3/c1-5-9-6(8)10-7(2,3)4/h5H2,1-4H3 |
| Standard InChI Key | FSZKWHBYBSGMJD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Properties
tert-Butyl ethyl carbonate is formally derived from carbonic acid, where one hydroxyl group is substituted by a tert-butoxy group and the other by an ethoxy group. Its molecular formula is C<sub>7</sub>H<sub>14</sub>O<sub>3</sub>, with a molecular weight of 146.18 g/mol. Structurally, it features a carbonate bridge (-O-C(=O)-O-) linking the tert-butyl and ethyl moieties.
Physicochemical Characteristics
While direct data for TBEC is sparse, analogous tert-butyl carbonates exhibit the following properties (Table 1):
Table 1: Comparative Properties of tert-Butyl Carbonates
The tert-butyl group confers steric bulk, enhancing thermal stability, while the ethoxy group moderates polarity, making TBEC soluble in organic solvents like dichloromethane or ethyl acetate .
Synthesis and Industrial Preparation
TBEC is synthesized via condensation reactions between tert-butyl alcohols and ethyl chloroformate or through transesterification.
Catalytic Condensation
A patented method for analogous tert-butylperoxy carbonates involves:
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Peroxidation: Reacting tert-butyl alcohol with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) under acidic catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) to form tert-butyl hydroperoxide .
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Condensation: Treating the intermediate with ethyl chloroformate in the presence of NaOH, yielding TBEC .
This solvent-free approach minimizes waste, aligning with green chemistry principles.
Deprotection Dynamics
Recent advances in catalytic deprotection using tris(4-bromophenyl)aminium radical cation (MB- +) and triethylsilane enable selective cleavage of the tert-butyl group under mild conditions . For TBEC, this method could yield ethyl carbonate intermediates without acidic/basic hydrolysis, preserving acid-sensitive functionalities .
Applications in Organic Synthesis
Protective Group Chemistry
TBEC’s tert-butyl group serves as a transient protective moiety for hydroxyl and amine functionalities. Key advantages include:
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Stability: Resists hydrolysis under basic/neutral conditions.
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Orthogonality: Compatible with Fmoc/Boc strategies in peptide synthesis .
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Ease of Removal: Catalytic deprotection via MB- +/Et<sub>3</sub>SiH achieves >90% yield without racemization .
Chromatographic Applications
Microemulsion electrokinetic chromatography (MEEKC) utilizes TBEC analogs to determine partition coefficients (log P), critical for drug design . Its low water solubility and defined polarity make it ideal for calibrating hydrophobic interactions.
Environmental and Regulatory Aspects
Ecotoxicity
No specific data exists for TBEC, but structurally similar carbonates show low acute toxicity (LC<sub>50</sub> >100 mg/L in aquatic models) .
Future Directions
Catalytic Innovations
The MB- + system’s success in deprotecting tert-butyl esters/carbamates suggests promise for TBEC in dynamic covalent chemistry .
Polymer Science
Incorporating TBEC into polycarbonates could yield materials with tunable thermal stability and biodegradability.
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